molecular formula C31H34N2O4 B11637255 5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11637255
M. Wt: 498.6 g/mol
InChI Key: KDNNYFKDSZAPPZ-BYCLXTJYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a hydroxy group, a methylpropoxybenzoyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the tert-butylphenyl group, followed by the introduction of the hydroxy group and the methylpropoxybenzoyl group. The final step involves the addition of the pyridinylmethyl group to complete the synthesis. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methylpropoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include those with variations in the tert-butylphenyl group or the pyridinylmethyl group, which may exhibit different reactivity and applications .

Properties

Molecular Formula

C31H34N2O4

Molecular Weight

498.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O4/c1-6-16-37-24-13-14-25(20(2)17-24)28(34)26-27(22-9-11-23(12-10-22)31(3,4)5)33(30(36)29(26)35)19-21-8-7-15-32-18-21/h7-15,17-18,27,34H,6,16,19H2,1-5H3/b28-26+

InChI Key

KDNNYFKDSZAPPZ-BYCLXTJYSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

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